Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is a derivative of D-glucose, where three hydroxyl groups are substituted with benzyl groups. This compound is significant in organic synthesis and has various applications in the biomedical industry, particularly as a precursor for glycosidic drugs used in studying specific diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose typically involves the benzylation of methyl α-D-glucopyranoside. Controlled benzylation using benzyl chloride and bases like LiOH or KOH can selectively produce the desired tri-benzyl ether . The reaction conditions often include:
Solvent: Acetone or similar organic solvents.
Temperature: Room temperature (around 25°C).
Reagents: Benzyl chloride, LiOH or KOH.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Acts as a precursor for glycosidic drugs, aiding in the study of diseases like diabetes and cancer.
Medicine: Utilized in the development of therapeutic agents targeting metabolic disorders.
Industry: Employed in the production of various biochemical reagents and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of glycosidic bonds. The pathways involved include:
Glycosylation Pathways: Enzymatic processes that attach sugar moieties to proteins or lipids.
Molecular Targets: Enzymes like glycosyltransferases that catalyze the transfer of glycosyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: Another benzylated derivative of D-glucose with similar applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A fully benzylated derivative used in organic synthesis.
Uniqueness
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of glycosidic drugs and other complex carbohydrates.
Eigenschaften
Molekularformel |
C28H32O6 |
---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-methoxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)25(29)26(32-18-22-13-7-3-8-14-22)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 |
InChI-Schlüssel |
UFTIKUYXMPCFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.